molecular formula C12H16O4 B14745616 1-Methoxypropan-2-yl phenoxyacetate CAS No. 5420-90-6

1-Methoxypropan-2-yl phenoxyacetate

Cat. No.: B14745616
CAS No.: 5420-90-6
M. Wt: 224.25 g/mol
InChI Key: AVOFJNIZBHZGBZ-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl phenoxyacetate is an organic compound that belongs to the class of carboxylic acid esters. These esters are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxypropan-2-yl phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with 1-methoxypropan-2-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-Methoxypropan-2-yl phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenoxyacetic acid and methoxypropanal.

    Reduction: 1-Methoxypropan-2-ol and phenoxyethanol.

    Substitution: Various phenoxyacetate derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxypropan-2-yl phenoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-yl phenoxyacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release phenoxyacetic acid and 1-methoxypropan-2-ol, which can then participate in further biochemical reactions. The compound’s ability to act as a solvent and reactant in various chemical processes underlies its diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Propylene glycol methyl ether acetate: Similar in structure but used primarily as a solvent in inks and coatings.

    Ethylene glycol phenyl ether acetate: Another ester with similar applications but different chemical properties.

Uniqueness

1-Methoxypropan-2-yl phenoxyacetate stands out due to its unique combination of chemical stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

5420-90-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-methoxypropan-2-yl 2-phenoxyacetate

InChI

InChI=1S/C12H16O4/c1-10(8-14-2)16-12(13)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

AVOFJNIZBHZGBZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(=O)COC1=CC=CC=C1

Origin of Product

United States

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